molecular formula C36H30SiSn B1609289 Triphenylstannyltriphenylsilane CAS No. 6928-70-7

Triphenylstannyltriphenylsilane

Cat. No.: B1609289
CAS No.: 6928-70-7
M. Wt: 609.4 g/mol
InChI Key: NSVCWDYRRIIQCK-UHFFFAOYSA-N
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Description

Triphenylstannyltriphenylsilane is an organometallic compound featuring both silicon and tin atoms bonded to phenyl groups. Its structure can be inferred as (C₆H₅)₃Si-Sn(C₆H₅)₃, combining a triphenylsilane moiety with a triphenylstannyl group.

Properties

CAS No.

6928-70-7

Molecular Formula

C36H30SiSn

Molecular Weight

609.4 g/mol

InChI

InChI=1S/C18H15Si.3C6H5.Sn/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3*1-2-4-6-5-3-1;/h1-15H;3*1-5H;

InChI Key

NSVCWDYRRIIQCK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular parameters of Triphenylstannyltriphenylsilane with related compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound* (C₆H₅)₃Si-Sn(C₆H₅)₃ ~693.6 (calculated) Not available Hybrid Si-Sn structure
Triphenylsilane C₁₈H₁₆Si 260.41 789-25-3 Pure silane with three phenyls
Tetraphenylsilane C₂₄H₂₀Si 336.50 1048-08-4 Four phenyl groups on Si
Chlorotriphenylsilane C₁₈H₁₅ClSi 294.85 76-86-8 Reactive Cl substituent on Si
Chlorotriphenylstannane C₁₈H₁₅ClSn 385.48 639-58-7 Sn analog with Cl substituent

*Note: Calculated molecular weight assumes ideal stoichiometry.

Key Observations :

  • Hybrid Structure : The combination of Si and Sn in this compound distinguishes it from pure silanes (e.g., Triphenylsilane ) or stannanes (e.g., Chlorotriphenylstannane ).
  • Molecular Weight : The presence of tin significantly increases molecular weight compared to silicon-only analogs.
  • Reactivity : The Si–Sn bond may exhibit polarizability, enabling applications in catalysis or polymer chemistry, akin to Stille couplings (common for stannanes) .
This compound
  • Coupling Reactions : A chlorosilane (e.g., Chlorotriphenylsilane ) could react with a triphenylstannyl lithium or Grignard reagent.
  • Catalytic Methods : Palladium-catalyzed cross-couplings, as seen in spirophosphazene syntheses , might be adapted.
Comparison with Other Silanes
  • Triphenylsilane : Synthesized via reduction of Chlorotriphenylsilane using LiAlH₄ . Primarily used as a reducing agent in organic chemistry.
  • Chlorotriphenylsilane: A precursor for silanol derivatives; reactive toward nucleophiles due to the Cl group .
  • Tetraphenylsilane : Highly stable due to steric hindrance from four phenyl groups; used as a reference compound in crystallography .
Comparison with Stannanes
  • Chlorotriphenylstannane : A tin analog with Cl substituent; participates in Stille couplings but poses toxicity risks .

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